Cas no 51123-99-0 (6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine)

6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine structure
51123-99-0 structure
Product Name:6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine
CAS-nummer:51123-99-0
MF:C15H11F3N4S
MW:336.334851503372
CID:934781
PubChem ID:100475
Update Time:2025-04-19

6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • 6-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline-2,4-diamine
    • 6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine
    • 2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline
    • 2,4-Quinazolinediamine, 6-((3-(trifluoromethyl)phenyl)thio)-
    • 2,4-Quinazolinediamine, 6-[[3-(trifluoromethyl)phenyl]thio]-
    • 6-(3-trifluoromethyl-phenylsulfanyl)-quinazoline-2,4-diamine
    • 6-< < 3-(trifluoromethyl)phenyl> thio> -2,4-quinazolinediamine
    • AC1L2OTV
    • CHEMBL268089
    • NCIMech_000537
    • NSC305782
    • WR-159412
    • 51123-99-0
    • NSC 305782
    • WR 159,412
    • DS-003652
    • DTXSID00199145
    • 6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2,4-quinazolinediamine
    • UNII-ZAL3KJ3AZC
    • 2,4-diamino-6-(5-trifluoromethylphenyl)-thioquinazoline
    • WR 159412
    • 2, 6-[[3-(trifluoromethyl)phenyl]thio]-
    • 6-((3-(Trifluoromethyl)phenyl)thio)-2,4-quinazolinediamine
    • NCI60_002591
    • BFQQHTILCQZRGX-UHFFFAOYSA-N
    • NSC-305782
    • CCG-35588
    • WR-159,412
    • 6-((3-(trifluoromethyl)phenyl)thio)quinazoline-2,4-diamine
    • ZAL3KJ3AZC
    • SMR001831386
    • BDBM50404678
    • MLS003115820
    • Inchi: 1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22)
    • InChI-sleutel: BFQQHTILCQZRGX-UHFFFAOYSA-N
    • LACHT: S(C1=CC=CC(C(F)(F)F)=C1)C1C=CC2C(=C(N)N=C(N)N=2)C=1

Berekende eigenschappen

  • Exacte massa: 336.06583
  • Monoisotopische massa: 336.065652
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 409
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 103
  • XLogP3: 3.8

Experimentele eigenschappen

  • Dichtheid: 1.51
  • Kookpunt: 567.2°C at 760 mmHg
  • Vlampunt: 296.8°C
  • Brekindex: 1.69
  • PSA: 77.82
  • LogboekP: 5.12660
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